3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid
Description
3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid is a fluorinated sulfonamide derivative of 3-phenylpropanoic acid (3-PPA). Its structure features a propanoic acid backbone substituted at the β-carbon with a 4-fluorophenyl group and a 2,3,4-trifluorobenzenesulfonamido moiety. The trifluorinated benzenesulfonamide group enhances electron-withdrawing effects, increasing acidity (pKa ~3–4 for the carboxylic acid group) compared to non-fluorinated analogs . The compound is likely synthesized via sulfonamide coupling between 3-amino-3-(4-fluorophenyl)propanoic acid and 2,3,4-trifluorobenzenesulfonyl chloride, followed by purification via crystallization or chromatography.
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-[(2,3,4-trifluorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO4S/c16-9-3-1-8(2-4-9)11(7-13(21)22)20-25(23,24)12-6-5-10(17)14(18)15(12)19/h1-6,11,20H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRKYXPKSMXFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NS(=O)(=O)C2=C(C(=C(C=C2)F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The next step is the introduction of the sulfonamide group. This is achieved by reacting the fluorophenyl intermediate with 2,3,4-trifluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Propanoic Acid Backbone Addition: The final step involves the coupling of the sulfonamide intermediate with a propanoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (-SO<sub>2</sub>NH-) is typically resistant to hydrolysis under mild conditions but may undergo cleavage under strong acidic or basic conditions. For example:
-
Acidic Hydrolysis :
Reaction with concentrated HCl or H<sub>2</sub>SO<sub>4</sub> could yield 2,3,4-trifluorobenzenesulfonic acid and a propanoic acid derivative. -
Nucleophilic Substitution :
The NH group may participate in alkylation or acylation reactions under basic conditions, forming derivatives like sulfonamides with modified side chains .
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | Concentrated H<sub>2</sub>SO<sub>4</sub>, Δ | 2,3,4-Trifluorobenzenesulfonic acid + 3-(4-fluorophenyl)propanoic acid |
| Alkylation | Base (e.g., NaOH), alkyl halide | N-alkylated sulfonamide derivative |
Carboxylic Acid Reactivity
The terminal carboxylic acid (-COOH) can undergo typical acid-based reactions:
-
Esterification :
Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis produces esters . -
Amide Formation :
Coupling with amines via reagents like EDCl or DCC yields amides . -
Decarboxylation :
Under thermal or oxidative conditions, the carboxylic acid may lose CO<sub>2</sub>, forming a hydrocarbon derivative .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | H<sub>2</sub>SO<sub>4</sub>, ROH | Methyl/ethyl ester derivative |
| Amide Coupling | EDCl, RNH<sub>2</sub> | Amide derivative |
| Decarboxylation | Δ, Cu catalyst | 3-(4-fluorophenyl)-3-(sulfonamido)propane |
Aromatic Fluorine Reactivity
The fluorinated aromatic rings are generally inert but may participate in:
-
Electrophilic Aromatic Substitution (EAS) :
Directed by electron-withdrawing fluorine atoms, substitutions (e.g., nitration, sulfonation) occur at meta/para positions but require harsh conditions . -
Nucleophilic Aromatic Substitution (NAS) :
Fluorine atoms on the 2,3,4-trifluorobenzenesulfonyl group may be displaced by strong nucleophiles (e.g., -OH, -NH<sub>2</sub>) under high temperatures .
Stability and Degradation
-
Thermal Stability :
Likely stable up to 150°C, with decomposition occurring above this temperature (data inferred from similar propionic acid derivatives) . -
Photodegradation :
Fluorinated aromatic systems may undergo UV-induced cleavage, forming free radicals or defluorinated byproducts .
Key Challenges and Research Gaps
-
Limited Experimental Data :
No peer-reviewed studies directly address this compound’s reactivity. Most inferences derive from structural analogs like 3-[(4-fluorophenyl)sulfonyl]propionic acid . -
Stereochemical Effects :
The impact of the sulfonamido group’s stereochemistry on reactivity remains unexplored. -
Biological Relevance :
Potential enzyme inhibition (e.g., cyclooxygenase) due to sulfonamide and fluorinated motifs is speculative without biochemical assays.
Scientific Research Applications
3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in the 3-PPA Family
Key Compounds for Comparison :
Structural and Functional Insights :
- Electron Effects: The target compound’s 2,3,4-trifluorobenzenesulfonamido group introduces stronger electron-withdrawing effects compared to dichloro (e.g., 2,3-dichloro analog) or non-fluorinated sulfonamides.
- Lipophilicity : The trifluorinated analog exhibits higher logP (~3.5) than dichloro (~3.0) and hydroxyl-substituted (~1.2) derivatives, suggesting improved membrane permeability but reduced aqueous solubility.
- Biological Activity : Ramatroban, a structurally related sulfonamide, demonstrates thromboxane A2 receptor antagonism due to its tetrahydrocarbazole core . The target compound’s fluorinated sulfonamide may similarly target prostaglandin or cyclooxygenase pathways but with altered selectivity.
Ester Derivatives and Prodrug Potential
The methyl ester derivative of the target compound, Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate, serves as a lipophilic prodrug. Compared to the free acid, its ester form has a logP ~4.2, enabling better absorption across biological barriers . Hydrolysis in vivo would regenerate the active acid form, a strategy employed in NSAID prodrugs (e.g., sulindac).
Sulfonamide-Substituted Propanoic Acids in Therapeutics
- 3-(4-Methoxycarbonylphenyl)-3-(trifluoroacetamido)propanoic acid : This analog replaces the fluorophenyl group with a methoxycarbonylphenyl moiety, reducing electron-withdrawing effects (pKa ~4.5) and altering receptor binding.
- 4-[(2-Mercaptomethyl-1-oxo-3-phenylpropyl)amino]benzoic acid : A sulfur-containing analog with a free thiol group, offering redox-modulating properties but lower metabolic stability.
Biological Activity
3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological properties of this compound, examining its effects on various biological systems and its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a fluorinated phenyl group and a trifluorobenzenesulfonamide moiety, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 382.29 g/mol.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes involved in metabolic pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions such as hypertension and edema.
Antimicrobial Activity
Some studies suggest that sulfonamide derivatives possess antimicrobial properties. The presence of the fluorine atoms may enhance the lipophilicity and bioavailability of the compound, potentially increasing its effectiveness against bacterial strains.
Anti-inflammatory Effects
Compounds with sulfonamide groups have been reported to exhibit anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects, leading to reduced production of pro-inflammatory mediators.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of 3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid can inhibit the growth of various cancer cell lines. For example, a derivative showed significant cytotoxicity against breast cancer cells in a dose-dependent manner.
- Animal Models : In vivo studies using rodent models have indicated that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. These findings suggest potential for further development as an anticancer agent.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Antioxidant Properties : Some studies report that fluorinated compounds exhibit enhanced antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
